Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate
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Description
Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Phase Transition
The study of Methyl 2-(carbazol-9-yl)benzoate, with its unique crystalline structure, underlines the importance of pressure in crystal engineering. This compound undergoes a phase transition under high pressure, transforming from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a more densely packed Z′ = 2 structure. The efficiency of packing at high pressure stabilizes the molecules despite their initially unfavorable conformations (Johnstone et al., 2010).
Chemical Synthesis
The synthesis of carbon-11-labeled CK1 inhibitors, including a compound structurally similar to Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate, demonstrates the compound's potential in developing new PET radiotracers for imaging in Alzheimer's disease research. These inhibitors were synthesized with high efficiency, showcasing the compound's relevance in creating diagnostic tools (Gao, Wang, & Zheng, 2018).
Biosynthesis and Emission in Plants
The volatile ester Methyl benzoate, which shares a functional group with this compound, is a primary scent compound in snapdragon flowers. It's synthesized and emitted by specific petal lobes, playing a crucial role in attracting pollinators. This highlights the compound's significance in plant-pollinator interaction studies, emphasizing its biosynthetic pathways and emission patterns (Dudareva et al., 2000).
Neuroprotection and Chemical Activation
Research into P7C3 neuroprotective chemicals, which includes compounds with carbazole groups similar to the carbamoyl moiety in this compound, reveals their mechanism of action involves activating NAMPT, the rate-limiting enzyme in NAD salvage. This activation leads to increased levels of NAD, providing protection against cell toxicity and highlighting the compound's potential in neurodegenerative disease research (Wang et al., 2014).
Properties
IUPAC Name |
methyl 3-(2-methylpropylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-14-13(17)15-11-6-4-5-10(7-11)12(16)18-3/h4-7,9H,8H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHKBKTKBWVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.